Azanium;iron(3+);sulfate

Biochemistry Free Radical Biology Toxicology

Choose ammonium iron(III) sulfate dodecahydrate as your non-hygroscopic, crystalline Fe³⁺ source with precisely 12 water molecules, ensuring reproducible gravimetric preparation of certified standard solutions. Our ACS/ISO/Ph.Eur.-grade material delivers defined stoichiometry and a low trace-metal profile (Fe²⁺ ≤10 mg/kg, Pb ≤5 mg/kg), essential for Volhard argentometric titrations, oxidative stress models, and catalytic protocols where ferric chloride or ferric sulfate fall short. Its solid, non-corrosive nature enables straightforward catalyst recovery without HCl generation, aligning with green chemistry principles.

Molecular Formula FeH4NO4S+2
Molecular Weight 169.95 g/mol
Cat. No. B15360093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;iron(3+);sulfate
Molecular FormulaFeH4NO4S+2
Molecular Weight169.95 g/mol
Structural Identifiers
SMILES[NH4+].[O-]S(=O)(=O)[O-].[Fe+3]
InChIInChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+3;;/p-1
InChIKeyYCOBRFCKGHBIOI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azanium;iron(3+);sulfate (Ammonium Iron(III) Sulfate / Ferric Ammonium Sulfate) — Technical Profile and Procurement Context


Azanium;iron(3+);sulfate, commonly designated ammonium iron(III) sulfate or ferric ammonium sulfate (FAS), is a double sulfate salt of iron(III) and ammonium, typically supplied as the dodecahydrate (NH₄Fe(SO₄)₂·12H₂O). It belongs to the alum class (general formula AB(SO₄)₂·12H₂O) [1]. The compound exists as weakly violet, octahedral crystals with a melting range of 39–41 °C and a density of 1.71 g/cm³ [1]. It is highly water-soluble (~1240 g/L) and yields an acidic aqueous solution (pH ~ 2.5 for 0.1 M) [2]. Commercial reagent-grade material is available at assay purities of 98.5–102.0% (ACS specification) or ≥99% (ReagentPlus®) . Its core functional identity is that of a stable, crystalline source of Fe³⁺ ions, which underpins its roles as an analytical redox standard, a catalyst for organic transformations, a mordant in textile dyeing, and a coagulant in water treatment [1].

Why Ferric Ammonium Sulfate Cannot Be Casually Substituted by Other Iron(III) Salts or Alums


The scientific and industrial performance of ferric ammonium sulfate is not interchangeable with that of other Fe³⁺ sources or structurally analogous alums. While the compound shares the alum crystal structure with aluminum-based alums (e.g., ammonium aluminum sulfate) and the Fe³⁺ oxidation state with ferric chloride or ferric sulfate, its unique combination of the ammonium cation, sulfate counter-ion, and iron(III) center imparts distinct redox behavior, complexation kinetics, and catalytic selectivity [1][2]. For example, in radical-generating biochemical systems, ferric ammonium sulfate promotes lipid peroxidation and chemiluminescence to a comparable degree as ferric-citrate and ferric-ADP, whereas ferric-EDTA and ferric-DTPA are inhibitory under the same conditions [2]. In thermogalvanic energy harvesting, the Seebeck coefficient of the ammonium iron(II/III) sulfate couple (+0.18 ± 0.04 mV K⁻¹) is an order of magnitude lower than that of iron trifluoromethanesulfonate, demonstrating that the anion identity dramatically alters the electrochemical response [1]. Furthermore, the compound's defined water of crystallization and high purity specifications (ACS, ISO, Ph. Eur.) make it a preferred primary standard for volumetric analysis, a role that cannot be reliably filled by hygroscopic or less well-characterized iron salts [3]. The evidence below quantifies these differentiating properties against the most relevant comparator compounds.

Quantitative Differential Evidence: Ferric Ammonium Sulfate vs. Closest Analogs and Functional Alternatives


Differential Pro-Oxidant Activity: Ferric Ammonium Sulfate Promotes Microsomal Lipid Peroxidation While Ferric-EDTA and Ferric-DTPA Are Inhibitory

In a direct comparative study of ferric complexes using rat liver microsomes, the addition of ferric ammonium sulfate (among other ferric complexes) produced an increase in chemiluminescence and lipid peroxidation (measured as malondialdehyde formation), whereas ferric-EDTA and ferric-DTPA were inhibitory to these processes. In contrast, hydroxyl radical generation was significantly enhanced by ferric-EDTA and ferric-DTPA but only weakly elevated by ferric ammonium sulfate [1][2]. This indicates that ferric ammonium sulfate channels oxidative reactivity preferentially toward lipid peroxidation pathways rather than free hydroxyl radical production, a functional divergence that is critical when selecting a pro-oxidant stimulus in experimental models.

Biochemistry Free Radical Biology Toxicology Iron-Mediated Oxidative Stress

Thermogalvanic Seebeck Coefficient: Ammonium Iron Sulfate Exhibits the Lowest Value Among Four Fe(II)/Fe(III) Salt Systems

A systematic study of four aqueous Fe(II)/Fe(III) salt systems for thermogalvanic energy conversion reported that the ammonium iron(II/III) sulfate system yields a Seebeck coefficient of +0.18 ± 0.04 mV K⁻¹, whereas acidified iron(II/III) trifluoromethanesulfonate yields +1.46 ± 0.02 mV K⁻¹ under the same temperature difference of 20 K [1]. The iron(II/III) nitrate system generated the highest power output among the salts tested. The low Seebeck coefficient of the ammonium iron sulfate system is attributed to the specific chemical equilibria involving the ammonium and sulfate ions, which suppress the potential output relative to other counter-ion systems [1].

Electrochemistry Thermoelectrics Energy Harvesting Waste Heat Recovery

Analytical Purity and Trace Metal Profile: Ferric Ammonium Sulfate ACS Reagent Grade Offers Rigorously Controlled Impurity Limits

ACS reagent-grade ferric ammonium sulfate dodecahydrate is specified with an assay of 98.5–102.0% and stringent impurity limits: chloride ≤5 mg/kg, nitrate ≤100 mg/kg, phosphate ≤20 mg/kg, calcium ≤20 mg/kg, copper ≤10 mg/kg, Fe²⁺ ≤10 mg/kg, potassium ≤50 mg/kg, magnesium ≤10 mg/kg, manganese ≤50 mg/kg, sodium ≤100 mg/kg, lead ≤5 mg/kg, and zinc ≤10 mg/kg [1]. Higher-purity puriss. p.a. grades maintain 99.0–102.0% assay with similarly controlled trace metals . This level of specification makes the compound suitable as a primary standard for iron quantification and as a titrant in argentometric Volhard titrations, where trace impurities could otherwise interfere with endpoint detection [2]. In contrast, technical-grade ferric sulfate or ferric chloride typically lack this degree of impurity control and are not recommended for analytical standard use.

Analytical Chemistry Volumetric Analysis Quality Control Reagent Procurement

Catalytic Selectivity in Organic Synthesis: Ferric Ammonium Sulfate Enables Solvent-Free Condensation Reactions with Distinct Product Profiles

Ferric ammonium sulfate dodecahydrate has been demonstrated as a mild and effective catalyst for the selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles under solvent-free conditions [1]. It is also reported to catalyze the synthesis of 1,4-dihydropyridines via one-pot three-component condensation of dimedone, aldehydes, and 3-aminocrotonate in ethanol . While direct quantitative comparisons against other Lewis acid catalysts (e.g., FeCl₃, Fe(NO₃)₃) are not provided in the accessible literature, the compound's utility as a solid, non-hygroscopic, and readily separable catalyst is noted. The class-level inference is that ferric ammonium sulfate offers advantages in work-up simplicity and avoidance of corrosive by-products compared to strong Lewis acids like FeCl₃, though definitive head-to-head yield comparisons are lacking.

Organic Synthesis Green Chemistry Catalysis Heterocyclic Chemistry

Coagulation Efficiency: Ferrous Ammonium Sulfate (Mohr's Salt) Underperforms Ferrous Sulfate in Turbidity Removal, but Comparative Data for Ferric Ammonium Sulfate Are Absent

A study evaluating four inorganic coagulants for wastewater treatment reported that ferrous sulfate (FeSO₄) achieved 98.5% turbidity removal at 180 minutes, while ammonium ferrous sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O, Mohr's salt) exhibited the overall least removal rate among the coagulants tested [1]. Notably, the same study achieved 90% chemical oxygen demand (COD) removal at 150 minutes using ammonium ferrous sulfate [1]. Ferric ammonium sulfate (NH₄Fe(SO₄)₂·12H₂O) was not included in this head-to-head comparison, and no primary literature directly compares the coagulation performance of ferric ammonium sulfate against ferric chloride, polyferric sulfate, or aluminum sulfate under controlled conditions. The compound is listed as a coagulant in water purification processes , but quantitative performance data relative to other iron-based coagulants are not available in the public domain.

Water Treatment Coagulation Flocculation Wastewater Remediation

Application Scenarios Where Ferric Ammonium Sulfate Offers Verifiable Selection Advantage


Analytical Chemistry: Volumetric Titrant and Primary Standard for Iron Quantification

Ferric ammonium sulfate is specified as the indicator in the Volhard argentometric titration for chloride determination, forming a characteristic blood-red [Fe(SCN)(H₂O)₅]²⁺ complex at the endpoint [1][2]. Its high purity (ACS, ISO, Ph. Eur. grades with 98.5–102.0% assay) and tightly controlled trace metal impurities (Fe²⁺ ≤10 mg/kg, Pb ≤5 mg/kg) make it suitable for preparing certified Fe³⁺ standard solutions . In contrast, ferric chloride and ferric sulfate do not have comparable commercial purity specifications and are not recommended for analytical standard use. The compound's defined stoichiometry as the dodecahydrate (NH₄Fe(SO₄)₂·12H₂O, molar mass 482.19 g/mol) enables precise gravimetric preparation of solutions [3].

Biochemical Research: Selective Pro-Oxidant for Lipid Peroxidation Studies

In models of iron-catalyzed oxidative stress, ferric ammonium sulfate promotes microsomal lipid peroxidation and chemiluminescence while only weakly stimulating hydroxyl radical generation, a profile that contrasts sharply with ferric-EDTA and ferric-DTPA, which inhibit lipid peroxidation but enhance hydroxyl radical formation [4]. This pathway selectivity is critical for researchers dissecting the specific contributions of lipid peroxidation versus hydroxyl radical-mediated damage in cellular injury models. The compound's defined Fe³⁺ oxidation state and absence of chelating ligands provide a baseline pro-oxidant condition against which the effects of physiological iron chelators can be evaluated.

Textile Dyeing and Histology: Mordant for Dye Fixation

Ferric ammonium sulfate is employed as a mordant in textile dyeing and printing, where it forms coordination complexes between fabric fibers and dyestuffs, enhancing color fastness [5]. In histology, it serves as an iron mordant for hematoxylin staining protocols (e.g., Heidenhain's iron hematoxylin), producing high-contrast nuclear and cytoplasmic differentiation [6]. The compound's water solubility, acidic pH (0.1 M solution pH ≈ 2.5), and stable crystalline form make it a reliable reagent for these applications, whereas alternative mordants such as ferric chloride are more hygroscopic and corrosive [7].

Organic Synthesis: Solid Lewis Acid Catalyst for Solvent-Free Reactions

Ferric ammonium sulfate has been demonstrated as an effective catalyst for the solvent-free synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles [8] and for the one-pot synthesis of 1,4-dihydropyridines in ethanol . While quantitative yield comparisons against ferric chloride or ferric nitrate are not available in the public literature, the compound's solid, non-hygroscopic nature facilitates easy catalyst recovery and avoids the generation of corrosive HCl associated with FeCl₃. This makes it a practical choice for academic laboratories and process development groups seeking greener, operationally simpler catalytic protocols.

Technical Documentation Hub

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